2-Methyl-5-(piperidinosulfonyl)-3-furoic acid
Description
2-Methyl-5-(piperidinosulfonyl)-3-furoic acid is a sulfonamide-substituted furoic acid derivative characterized by a piperidine ring attached via a sulfonyl group at the 5-position of a methylated furan carboxylic acid backbone.
Properties
IUPAC Name |
2-methyl-5-piperidin-1-ylsulfonylfuran-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S/c1-8-9(11(13)14)7-10(17-8)18(15,16)12-5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEXQYZMUZFAHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)S(=O)(=O)N2CCCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371706 | |
| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
306936-38-9 | |
| Record name | 2-Methyl-5-(piperidine-1-sulfonyl)furan-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(piperidinosulfonyl)-3-furoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide or dimethyl sulfate.
Sulfonylation with Piperidine: The piperidine sulfonyl group can be introduced through a sulfonylation reaction using piperidine and a sulfonyl chloride reagent.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(piperidinosulfonyl)-3-furoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-Methyl-5-(piperidinosulfonyl)-3-furoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(piperidinosulfonyl)-3-furoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Sulfonamide vs. Aryl Groups: The sulfonamide-containing analogs (piperidino, morpholino, pyrrolidino) exhibit higher molecular weights and polarity compared to the aryl-substituted derivatives (thienyl, 4-methylphenyl).
- Heterocyclic Variations: Morpholine vs. Piperidine: Morpholine introduces an oxygen atom into the ring, increasing polarity and hydrogen-bonding capacity compared to piperidine .
Biological Activity
2-Methyl-5-(piperidinosulfonyl)-3-furoic acid is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C12H16N2O4S
- Molecular Weight : 288.34 g/mol
- CAS Number : 306936-38-9
The compound features a furoic acid backbone with a piperidinosulfonyl substituent, which may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. It is known to interact with endothelial lipase, an enzyme implicated in lipid metabolism and cardiovascular health.
Enzyme Inhibition
Research indicates that this compound acts as a potent inhibitor of endothelial lipase, with an IC50 value reported at 16 nM. This inhibition can lead to decreased levels of triglycerides and potentially lower the risk of cardiovascular diseases .
1. Cardiovascular Effects
Studies have demonstrated that compounds similar to this compound can significantly reduce lipid levels in animal models. The modulation of lipid metabolism through endothelial lipase inhibition suggests a therapeutic potential for managing dyslipidemia and associated cardiovascular conditions .
2. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of this compound indicate that it may possess inhibitory effects against various bacterial strains. The sulfonamide group is often associated with antibacterial properties, which warrants further exploration in clinical settings.
Case Study 1: Lipid Regulation in Animal Models
A study conducted on mice treated with this compound showed a significant reduction in serum triglycerides compared to control groups. This effect was attributed to the compound's action on endothelial lipase, validating its potential use in treating hyperlipidemia .
Case Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that the compound exhibited bacteriostatic effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, suggesting that the compound could be developed into an antimicrobial agent.
Research Findings Summary Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
